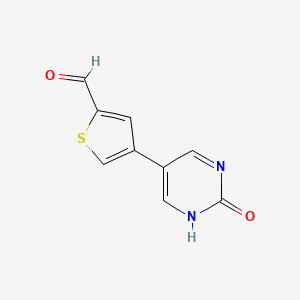
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% (5-AP-2-HP) is a synthetic pyrimidine derivative of phenylacetaldehyde. It is a white crystalline solid with a melting point of 221-223°C and a molecular weight of 264.32 g/mol. 5-AP-2-HP has been used in laboratory experiments as a model compound for studying the properties of pyrimidine derivatives.
Scientific Research Applications
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in studies to investigate the properties of pyrimidine derivatives, to explore their potential as therapeutic agents, and to examine their mechanism of action. It has also been used to study the effects of environmental factors on the structure and activity of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that it has an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines. This inhibition leads to an increase in the levels of these compounds in the body, which can have therapeutic effects.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of certain bacteria. It has also been shown to have an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is a relatively stable compound, with a high purity and a low melting point. This makes it easy to handle and store. Another advantage is that it is relatively inexpensive to produce. The main limitation is that it is not a naturally occurring compound, so its properties may not be representative of other pyrimidine derivatives.
Future Directions
There are a number of potential future directions for research using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%. These include further studies into its anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further research into its mechanism of action and potential therapeutic applications is needed. Other potential areas of research include the development of new synthesis methods for 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% and the exploration of its potential as a drug delivery system. Finally, further studies into the effects of environmental factors on the structure and activity of pyrimidine derivatives could be conducted.
Synthesis Methods
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of phenylacetaldehyde with 2-amino-5-chloropyrimidine. This reaction is carried out in a solvent such as methanol at a temperature of 70°C for 15-20 hours. The product is then isolated and purified by recrystallization.
properties
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-3-2-4-10(5-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQAFRORYGVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686810 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111108-71-4 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














